molecular formula C27H34N4O5S B453180 ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B453180
M. Wt: 526.6g/mol
InChI Key: XWFZRRZAJAHBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of adamantane, pyrazole, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the adamantane and pyrazole intermediates. The adamantane derivative can be synthesized through radical functionalization methods, which involve the use of carbocation or radical intermediates . The pyrazole moiety is typically introduced through cyclization reactions involving hydrazines and 1,3-diketones.

The final step involves the coupling of the adamantane-pyrazole intermediate with the benzothiophene carboxylate under conditions that promote amide bond formation. Common reagents for this step include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group on the pyrazole ring can be reduced to an amine under hydrogenation conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The adamantane moiety can undergo substitution reactions, particularly at the bridgehead positions, using electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Conversion of the ester to an alcohol.

    Substitution: Introduction of various functional groups onto the adamantane moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the pyrazole and benzothiophene groups may interact with enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

ETHYL 2-({[1-(1-ADAMANTYL)-4-NITRO-1H-PYRAZOL-3-YL]CARBONYL}AMINO)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared to other adamantane derivatives, such as:

Properties

Molecular Formula

C27H34N4O5S

Molecular Weight

526.6g/mol

IUPAC Name

ethyl 2-[[1-(1-adamantyl)-4-nitropyrazole-3-carbonyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H34N4O5S/c1-3-15-5-6-19-21(10-15)37-25(22(19)26(33)36-4-2)28-24(32)23-20(31(34)35)14-30(29-23)27-11-16-7-17(12-27)9-18(8-16)13-27/h14-18H,3-13H2,1-2H3,(H,28,32)

InChI Key

XWFZRRZAJAHBQT-UHFFFAOYSA-N

SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=NN(C=C3[N+](=O)[O-])C45CC6CC(C4)CC(C6)C5

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=NN(C=C3[N+](=O)[O-])C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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